2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thieno[3,2-d]pyrimidine ring, and a fluorophenoxy group. These structural features suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis of this compound is not available, related thieno[2,3-d]pyrimidine compounds have been synthesized through various methods, such as the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring, or the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyridine ring fused with a thieno[3,2-d]pyrimidine ring. The 4-fluorophenoxy group would be attached to the ethylthio group, which in turn is attached to the pyridine ring. The isobutyl group is attached to the pyridine ring as well .Scientific Research Applications
Synthesis and Chemical Properties
The thieno[2,3-d]pyrimidin-4(3H)-ones class, to which the specified compound belongs, has been subject to various synthetic methodologies aimed at enhancing their pharmacophore properties. A notable green approach to synthesizing such compounds involves a catalytic four-component reaction, highlighting a step economy and easy purification process (Taoda Shi et al., 2018). Moreover, the synthetic versatility of thieno[2,3-d]pyrimidin-4(3H)-ones has been demonstrated through various reactions leading to novel derivatives with potential biological activities (Bao Wen-yan, 2010).
Biological Activities and Pharmacological Potential
Thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives have shown a wide range of biological and pharmacological activities. Some compounds within this class exhibit significant analgesic, anti-inflammatory, and antimicrobial properties, as seen in studies that screened thienylthioureas and thienopyrimidin-4-one-2-thiones (A. Cannito et al., 1990). The antimicrobial efficacy of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against various pathogenic bacteria and fungi has also been reported, with some compounds displaying effects comparable to or superior to standard drugs like tetracycline (H. Gaber et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that the compound may interact with key proteins or enzymes in the bacteria, inhibiting their function and leading to bacterial death.
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach and act on its bacterial targets effectively .
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, leading to a decrease in the number of bacteria. This can help to control the spread of tuberculosis and reduce the severity of the disease .
properties
IUPAC Name |
4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S2/c1-13(2)12-25-20(26)18-17(16-4-3-9-23-19(16)29-18)24-21(25)28-11-10-27-15-7-5-14(22)6-8-15/h3-9,13H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJGKAIJWPGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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